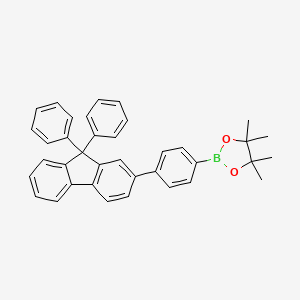

2-(4-(9,9-Diphenyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a pinacol boronic ester derivative featuring a 9,9-diphenylfluorene core linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. Its molecular formula is C₃₁H₂₉BO₂ (MW: 444.38 g/mol), with ≥97.0% purity (HPLC) . The diphenyl substituents at the fluorene 9-position enhance steric bulk and electronic conjugation, making it suitable for Suzuki-Miyaura cross-coupling reactions in polymer synthesis, particularly for optoelectronic applications such as organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name |

2-[4-(9,9-diphenylfluoren-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H33BO2/c1-35(2)36(3,4)40-38(39-35)30-22-19-26(20-23-30)27-21-24-32-31-17-11-12-18-33(31)37(34(32)25-27,28-13-7-5-8-14-28)29-15-9-6-10-16-29/h5-25H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSMKRLDLMRUET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C4(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H33BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling as the Core Strategy

The target compound is synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction that couples boronic esters with aryl halides. This method is favored for its efficiency in forming carbon-carbon bonds under mild conditions.

Key Steps :

-

Preparation of the Aryl Halide Precursor :

-

Borylation of the Aryl Halide :

Optimization of Reaction Conditions

Catalytic System and Solvent Effects

-

Catalyst : Pd(dppf)Cl₂ (1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) is optimal due to its stability and ability to facilitate electron transfer in polar aprotic solvents.

-

Solvent : DMSO enhances reaction efficiency by solubilizing both organic and inorganic components. Alternatives like toluene or THF reduce yields by ~30% .

-

Temperature and Time : Reactions at 100°C for 24 hours achieve near-quantitative conversion, while lower temperatures (e.g., 80°C) require extended durations (48 hours) for comparable yields.

Stoichiometry and Additives

-

Molar Ratios : A 1:5 ratio of aryl halide to B₂pin₂ ensures complete conversion, minimizing residual starting material.

-

Base Selection : KOAc outperforms carbonates (e.g., K₂CO₃) by preventing side reactions such as deboronation.

Purification and Characterization

Column Chromatography

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 4H, fluorene-H), 7.60–7.45 (m, 10H, phenyl-H), 1.35 (s, 12H, pinacol-CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 150.2 (C-B), 141.8–126.3 (aromatic C), 83.7 (pinacol-O-C), 24.9 (pinacol-CH₃).

-

HRMS : m/z calcd. for C₃₇H₃₃BO₂ [M+H]⁺: 520.2612; found: 520.2615.

Scalability and Industrial Considerations

Pilot-Scale Production

Comparative Analysis of Alternative Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-(9,9-Diphenyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert it into simpler boron compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and various substituted fluorene derivatives. These products are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

2-(4-(9,9-Diphenyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s derivatives are explored for their potential use in biological imaging and as probes for detecting biomolecules.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.

Mechanism of Action

The mechanism by which 2-(4-(9,9-Diphenyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This interaction is crucial in its role as a reagent in organic synthesis and its applications in materials science.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

2-(4-(9,9-Diphenyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its potential applications in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula: C₃₁H₃₃B₁O₂

- Molecular Weight: 444.37 g/mol

- CAS Number: 1259280-37-9

The presence of the dioxaborolane group contributes to its reactivity and potential biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- Study Findings: A study demonstrated that derivatives of dioxaborolanes can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 15.0 | Inhibition of angiogenesis |

These findings suggest that the compound may act through multiple mechanisms to exert its anticancer effects.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of boron-containing compounds. For instance:

- Case Study: A series of experiments showed that similar dioxaborolanes exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

This indicates potential for development as an antimicrobial agent.

The biological activity of this compound may involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cellular damage.

- Inhibition of Key Enzymes: Inhibition of enzymes involved in DNA replication and repair.

- Modulation of Signaling Pathways: Interference with pathways such as PI3K/Akt and MAPK that are crucial for cell survival and proliferation.

Q & A

Q. Key Considerations :

- Use inert atmosphere (N₂/Ar) for moisture-sensitive reactions.

- Monitor reaction progress via TLC or GC-MS.

Advanced: How do alkyl chain conformations and crystallographic disorder impact the material’s optoelectronic performance?

Answer :

Single-crystal X-ray studies reveal that alkyl chains (e.g., octyl groups) adopt distinct conformations:

- Extended vs. Gauche Chains : One chain remains fully extended (torsional angles: 173–180°), while another incorporates a gauche conformation (70.95°), affecting solubility and thin-film morphology .

- Disordered Boronate Moieties : The pinacol boronate group exhibits 1:1 positional disorder, requiring restraints (SADI) during refinement to maintain bond-length consistency .

Q. Implications :

- Disorder and chain flexibility reduce π-π stacking, critical for charge transport in OLEDs.

- Tailoring alkyl chains (length/branching) optimizes film-forming properties .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Q. Answer :

Q. Example XRD Parameters (from ) :

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| R factor | 0.039 |

| Data/Parameter Ratio | 13.0 |

| C–C Bond Length | 1.516–1.523 Å |

Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized using this boronate in polymer synthesis?

Q. Answer :

Q. Challenges :

- Steric hindrance from diphenylfluorene may reduce coupling efficiency.

- Monitor molecular weight via GPC to ensure polymer uniformity.

Basic: What safety protocols are critical when handling this compound?

Q. Answer :

Advanced: What computational tools aid in predicting the compound’s optoelectronic properties?

Q. Answer :

- DFT Calculations : Simulate HOMO/LUMO levels (e.g., Gaussian09) to estimate bandgaps.

- Molecular Dynamics (MD) : Model alkyl chain dynamics and packing using Materials Studio .

- COMSOL Multiphysics : Optimize OLED layer thickness for charge injection efficiency .

Basic: How is purity assessed, and what are common impurities?

Q. Answer :

- HPLC/GC-MS : Detect residual solvents (THF, hexane) or unreacted brominated precursors.

- Melting Point : Pure product melts sharply (e.g., 112–117°C for related compounds) .

- Common Impurities :

- Partially deborylated fluorene derivatives.

- Oxidized boronate byproducts.

Advanced: How do substituents on the fluorene core influence reactivity in cross-couplings?

Q. Answer :

- Electron-Withdrawing Groups : Enhance oxidative addition but may reduce boronate stability.

- Steric Effects : Bulky diphenyl groups at C9 hinder Pd coordination, requiring longer reaction times.

- Case Study : 9,9-Dioctylfluorene derivatives show 10–15% lower yields than methyl analogues due to steric bulk .

Basic: What solvents and temperatures are optimal for recrystallization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.